Oxytocin, 1-penicillamyl-phe(2)-thr(4)-
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Overview
Description
Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a synthetic derivative of oxytocin, a peptide hormone and neuropeptide. Oxytocin is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic derivative aims to enhance or modify the biological activity of the natural hormone for various research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin derivatives typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptide derivatives like oxytocin, 1-penicillamyl-phe(2)-thr(4)-, involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxytocin derivatives can undergo various chemical reactions, including:
Oxidation: This can affect the disulfide bonds within the peptide.
Reduction: Reducing agents can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions are modified peptides with altered biological activity, stability, or solubility.
Scientific Research Applications
Oxytocin derivatives have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of oxytocin in cellular processes.
Medicine: Developing new therapeutic agents for conditions like autism, anxiety, and labor induction.
Industry: Producing peptide-based drugs and research reagents.
Mechanism of Action
The mechanism of action of oxytocin derivatives involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways that lead to various physiological effects, such as muscle contraction, social bonding, and stress reduction.
Comparison with Similar Compounds
Similar Compounds
Vasopressin: Another peptide hormone with similar structure and functions.
Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus.
Uniqueness
Oxytocin, 1-penicillamyl-phe(2)-thr(4)-, is unique due to its specific modifications, which may enhance its stability, receptor affinity, or biological activity compared to other oxytocin analogs.
Properties
CAS No. |
78578-27-5 |
---|---|
Molecular Formula |
C44H69N11O11S2 |
Molecular Weight |
992.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H69N11O11S2/c1-8-23(4)33-40(63)54-34(24(5)56)41(64)50-28(19-31(45)57)37(60)52-29(43(66)55-16-12-15-30(55)39(62)49-26(17-22(2)3)36(59)48-20-32(46)58)21-67-68-44(6,7)35(47)42(65)51-27(38(61)53-33)18-25-13-10-9-11-14-25/h9-11,13-14,22-24,26-30,33-35,56H,8,12,15-21,47H2,1-7H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1 |
InChI Key |
GIYLBKDUGRUILS-MIOBVDQASA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origin of Product |
United States |
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